

Quantification of 3-Oxoadipate in Biological Matrices using LC-MS/MS

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Compound of Interest

Compound Name: 3-Oxoadipate

Cat. No.: B1233008

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxoadipate (also known as β -ketoadipate) is a key intermediate in the catabolism of aromatic compounds in various organisms through the β -ketoadipate pathway. This pathway is crucial for the degradation of lignin-derived aromatic compounds and is a focal point in metabolic research and bioremediation.^{[1][2][3][4][5]} Accurate quantification of **3-Oxoadipate** in biological matrices is essential for studying metabolic flux, diagnosing certain metabolic disorders, and for applications in biotechnology and drug development. This application note provides a sensitive and specific method for the quantification of **3-Oxoadipate** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Overview

This method employs a simple and rapid sample preparation procedure followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. The method has been tailored for high-throughput analysis, offering excellent sensitivity, specificity, and a broad dynamic range suitable for various biological samples such as plasma, serum, and urine.

Data Presentation

The performance of this LC-MS/MS method for the quantification of **3-Oxadipate** is summarized in the tables below. The data presented are representative of expected performance and should be validated in the user's laboratory.

Table 1: LC-MS/MS Method Parameters

Parameter	Value
Liquid Chromatography	
Column	C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
Mass Spectrometry	
Ionization Mode	Negative Electrospray Ionization (ESI-)
Analysis Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	m/z 159.1
Product Ion (Q3) - Quantifier	m/z 115.1 (Loss of CO ₂)
Product Ion (Q3) - Qualifier	m/z 71.1 (Loss of 2x CO ₂)
Dwell Time	100 ms
Collision Energy	Optimized for specific instrument
Capillary Voltage	Optimized for specific instrument

Table 2: Method Validation Data

Parameter	Result
Linearity (R^2)	>0.995
Lower Limit of Quantification (LLOQ)	10 ng/mL
Upper Limit of Quantification (ULOQ)	2000 ng/mL
Intra-day Precision (%CV)	
Low QC (30 ng/mL)	< 10%
Mid QC (300 ng/mL)	< 8%
High QC (1500 ng/mL)	< 8%
Inter-day Precision (%CV)	
Low QC (30 ng/mL)	< 12%
Mid QC (300 ng/mL)	< 10%
High QC (1500 ng/mL)	< 10%
Accuracy (% Recovery)	
Low QC (30 ng/mL)	90 - 110%
Mid QC (300 ng/mL)	92 - 108%
High QC (1500 ng/mL)	95 - 105%
Matrix Effect	
Plasma	Minimal (<15%)
Urine	Minimal (<15%)
Recovery from Plasma (%)	> 85%
Stability	
Bench-top (4 hours)	Stable
Freeze-thaw (3 cycles)	Stable
Autosampler (24 hours)	Stable

Experimental Protocols

Sample Preparation

For Plasma/Serum Samples (Protein Precipitation):

- To 50 μ L of plasma or serum in a microcentrifuge tube, add 150 μ L of ice-cold methanol containing a suitable internal standard (e.g., stable isotope-labeled **3-Oxoadipate**).
- Vortex vigorously for 30 seconds to precipitate proteins.
- Incubate at -20 °C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4 °C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
- Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

For Urine Samples (Dilution):

- Thaw urine samples to room temperature and vortex to mix.
- Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.
- Dilute 10 μ L of the supernatant with 990 μ L of the initial mobile phase containing the internal standard (a 1:100 dilution). The dilution factor may need to be optimized based on expected concentrations.
- Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

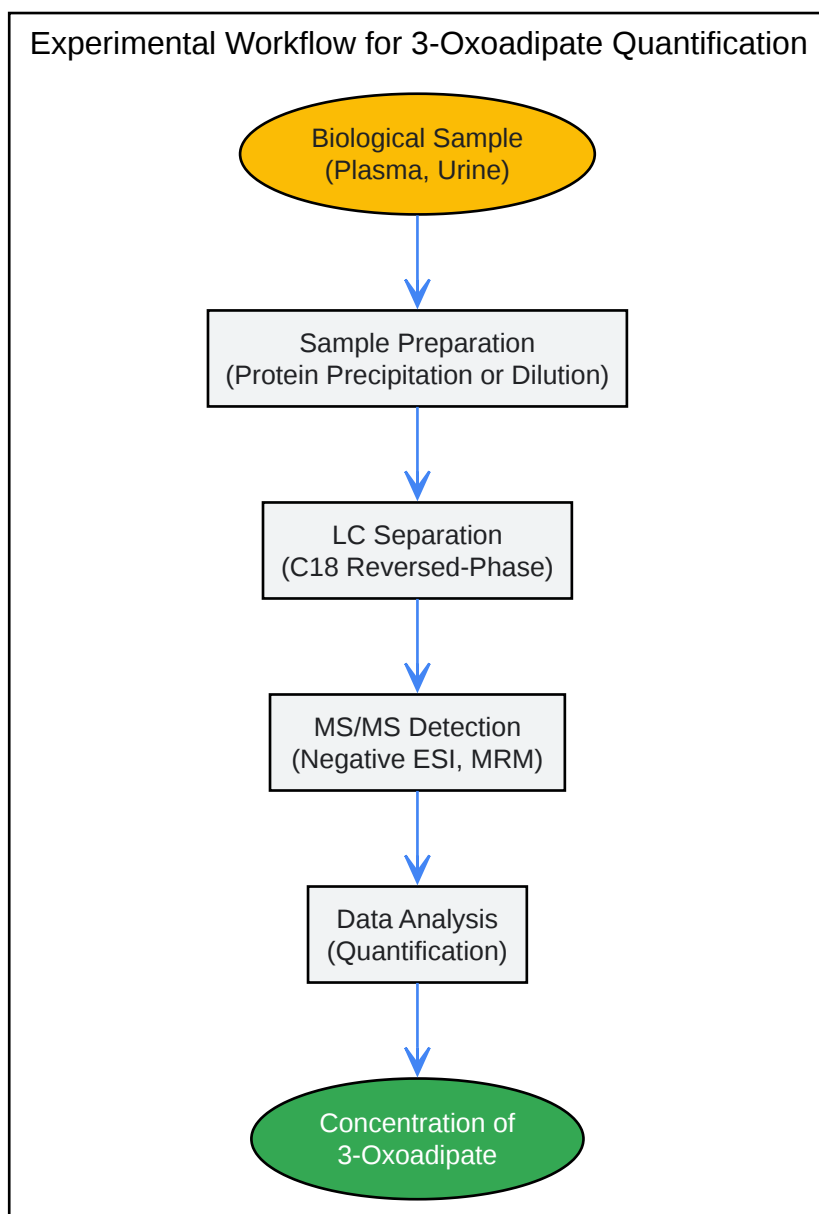
LC-MS/MS Analysis

- Equilibrate the LC system with the initial mobile phase conditions.

- Inject 5 μ L of the prepared sample onto the C18 column.
- Run the gradient elution as detailed in Table 1.
- The mass spectrometer will operate in negative ESI mode and acquire data using the MRM transitions specified in Table 1.
- Quantify the **3-Oxoadipate** concentration using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic urine matrix) and processed in the same manner as the samples.

Mandatory Visualizations

Caption: Metabolic pathway of **3-Oxoadipate** to TCA cycle intermediates.



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Caption: Workflow for **3-Oxadipate** analysis by LC-MS/MS.

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